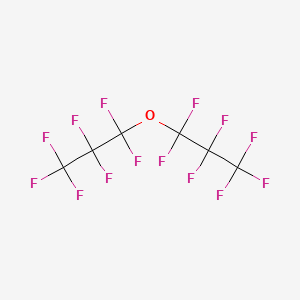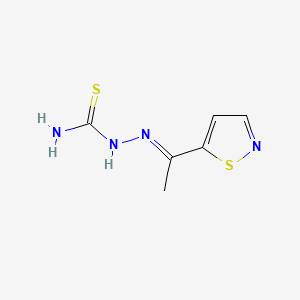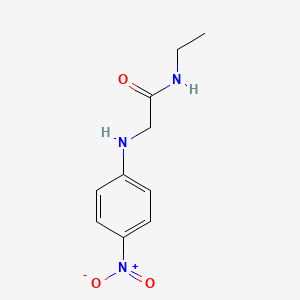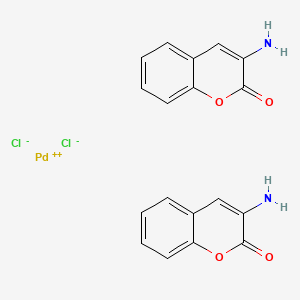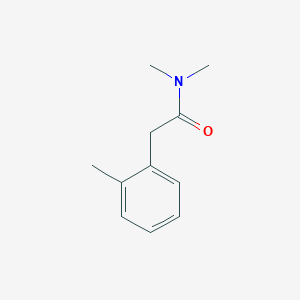
2,3-Bis(benzyloxy)-5-nitronaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(benzyloxy)-5-nitronaphthalene-1,4-dione is an organic compound with a complex structure that includes two benzyloxy groups and a nitro group attached to a naphthalene-1,4-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(benzyloxy)-5-nitronaphthalene-1,4-dione typically involves multiple steps. One common method starts with the nitration of naphthalene-1,4-dione to introduce the nitro group at the 5-position. This is followed by the protection of the hydroxyl groups with benzyl groups to form the benzyloxy derivatives. The reaction conditions often involve the use of strong acids for nitration and benzyl chloride in the presence of a base for the protection step.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(benzyloxy)-5-nitronaphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used to replace the benzyloxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2,3-Bis(benzyloxy)-5-aminonaphthalene-1,4-dione.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(benzyloxy)-5-nitronaphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 2,3-Bis(benzyloxy)-5-nitronaphthalene-1,4-dione involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The benzyloxy groups can also participate in binding interactions with proteins or nucleic acids, influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Bis(benzyloxy)benzoic acid
- 2,3-Bis(benzyloxy)pyridine
- 2,3-Bis(benzyloxy)succinic acid
Uniqueness
2,3-Bis(benzyloxy)-5-nitronaphthalene-1,4-dione is unique due to the presence of both benzyloxy and nitro groups on a naphthalene-1,4-dione core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
89226-88-0 |
|---|---|
Molekularformel |
C24H17NO6 |
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
5-nitro-2,3-bis(phenylmethoxy)naphthalene-1,4-dione |
InChI |
InChI=1S/C24H17NO6/c26-21-18-12-7-13-19(25(28)29)20(18)22(27)24(31-15-17-10-5-2-6-11-17)23(21)30-14-16-8-3-1-4-9-16/h1-13H,14-15H2 |
InChI-Schlüssel |
WYYJLDYEHWOYCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C(=O)C3=C(C2=O)C=CC=C3[N+](=O)[O-])OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-6-[(oxiran-2-yl)methyl]phenyl acetate](/img/structure/B14150859.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B14150866.png)

![N-(4-Amino-3-hydroxyphenyl)-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]hexanamide](/img/structure/B14150877.png)
![N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine](/img/structure/B14150883.png)
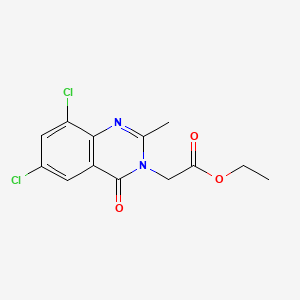
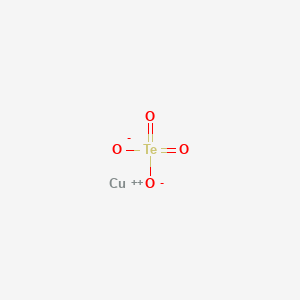
![N-[3-(Methylamino)propyl]octadecanamide](/img/structure/B14150910.png)
